molecular formula C13H19N3O2 B2960708 (E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411331-84-3

(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2960708
M. Wt: 249.314
InChI Key: MGBFDXKGVUBIPQ-ONEGZZNKSA-N
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Description

This compound is an organic molecule that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a cyclopropyl group (a three-carbon ring), a dimethylamino group (a nitrogen atom bonded to two methyl groups), and an amide group (a carbonyl group (C=O) bonded to a nitrogen atom).



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, oxazoles can generally be synthesized through several methods, including cyclodehydration of amides or condensation of nitriles1. The cyclopropyl group could potentially be introduced through a cyclopropanation reaction, and the dimethylamino group could be introduced through reductive amination or nucleophilic substitution.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the cyclopropyl group, the dimethylamino group, and the amide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

Again, while I couldn’t find specific reactions involving this compound, compounds containing oxazole rings are known to participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions at the 2-position of the oxazole ring1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the cyclopropyl group could influence its reactivity.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy or lower toxicity.


Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, more specific information or studies on the compound would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

(E)-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-16(2)7-3-4-12(17)14-8-11-9-15-13(18-11)10-5-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,14,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFDXKGVUBIPQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CN=C(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CN=C(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide

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